molecular formula C6H4N4O2 B075478 3-Nitrophenyl azide CAS No. 1516-59-2

3-Nitrophenyl azide

Cat. No. B075478
CAS RN: 1516-59-2
M. Wt: 164.12 g/mol
InChI Key: AMLBZFBNQYJIRI-UHFFFAOYSA-N
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Description

3-Nitrophenyl azide is a chemical compound used in various fields, including photochemistry and organic synthesis. It is known for its role in photoaffinity labeling and for its distinctive chemical and physical properties. The compound is a derivative of phenyl azide with a nitro group substituent enhancing its reactivity and spectral properties.

Synthesis Analysis

The synthesis of 3-Nitrophenyl azide and related compounds involves photochemical reactions and cycloaddition processes. In particular, the compound can be synthesized through the reactions involving nitroolefins and organic azides, showing a high degree of regioselectivity and yield under certain conditions. A notable approach includes the Ce(OTf)₃-catalyzed [3 + 2] cycloaddition of azides with nitroolefins, leading to selective production of 1,5-disubstituted 1,2,3-triazoles (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-Nitrophenyl azide is characterized by the presence of an azide group attached to a phenyl ring substituted with a nitro group. This configuration imparts significant electronic effects due to the electron-withdrawing nature of the nitro group. Structural studies have shown that these compounds can have varied conformations based on intramolecular interactions and the nature of substitutions (Kliegel et al., 1985).

Chemical Reactions and Properties

3-Nitrophenyl azide is involved in numerous chemical reactions, including photoaffinity labeling, where it acts through nitrenium ion formation upon photoactivation. This process is significant for understanding protein-ligand interactions. The compound also participates in cycloaddition reactions forming triazoles, a fundamental reaction in click chemistry (Chen et al., 2015).

Scientific Research Applications

  • Scientific Field : Analytical and Bioanalytical Chemistry
  • Summary of the Application : 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s one of the oldest photolinkers used for photoaffinity labeling .
  • Methods of Application or Experimental Procedures : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by this compound through nitrene insertion reaction was reported in 2001 .
  • Results or Outcomes : The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification . This compound has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
  • Scientific Field : Materials Chemistry

    • Summary of the Application : This compound is used for surface engineering . It can activate an inert polymer surface through a nitrene insertion reaction .
    • Methods of Application or Experimental Procedures : The compound is photochemically activated by sunlight, which is a versatile, eco-friendly, and clean energy source .
    • Results or Outcomes : The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .
  • Scientific Field : Organic Chemistry

    • Summary of the Application : The azide ion (N3-) is a great nucleophile in SN2 reactions . It’s used for forming C-N bonds in nucleophilic substitution reactions .
    • Methods of Application or Experimental Procedures : The azide salt such as NaN3 or KN3 is used with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) to form alkyl azides .
    • Results or Outcomes : The organic azide products are reasonably stable and some have even found use as pharmaceuticals .
  • Scientific Field : Bioanalytical Chemistry

    • Summary of the Application : It’s used for photoaffinity labeling of antibodies for applications in homogeneous fluoroimmunoassays .
    • Methods of Application or Experimental Procedures : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .
    • Results or Outcomes : The activated antibodies can be used in various biochemical assays .
  • Scientific Field : Materials Chemistry

    • Summary of the Application : This compound is used for surface engineering . It can activate an inert polymer surface through a nitrene insertion reaction .
    • Methods of Application or Experimental Procedures : The compound is photochemically activated by sunlight, which is a versatile, eco-friendly, and clean energy source .
    • Results or Outcomes : The activated surface can conjugate a biomolecule without any catalyst, reagent, or modification .
  • Scientific Field : Organic Chemistry

    • Summary of the Application : The azide ion (N3-) is a great nucleophile in SN2 reactions . It’s used for forming C-N bonds in nucleophilic substitution reactions .
    • Methods of Application or Experimental Procedures : The azide salt such as NaN3 or KN3 is used with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) to form alkyl azides .
    • Results or Outcomes : The organic azide products are reasonably stable and some have even found use as pharmaceuticals .
  • Scientific Field : Bioanalytical Chemistry

    • Summary of the Application : It’s used for photoaffinity labeling of antibodies for applications in homogeneous fluoroimmunoassays .
    • Methods of Application or Experimental Procedures : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation .
    • Results or Outcomes : The activated antibodies can be used in various biochemical assays .

Safety And Hazards

3-Nitrophenyl azide should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1-azido-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLBZFBNQYJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164813
Record name 3-Nitrophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenyl azide

CAS RN

1516-59-2
Record name 3-Nitrophenyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
S Kumar, D Kumar, R Ahirwar, P Nahar - Analytical and bioanalytical …, 2016 - Springer
… In this review, we describe the versatile applications of 4-fluoro-3-nitrophenyl azide, one of the oldest photolinkers used for photoaffinity labeling in the late 1960s. Surprisingly, this …
Number of citations: 15 link.springer.com
V Voskresenska, RM Wilson, M Panov… - Journal of the …, 2009 - ACS Publications
… More specifically, the PAL/PCL activating agent 4-fluoro-3-nitrophenyl azide (4) has been … Consequently, the photochemistry of this widely applied 4-amino-3-nitrophenyl azide PAL/PCL …
Number of citations: 78 pubs.acs.org
TY Liang, GB Schuster - Journal of the American Chemical …, 1987 - ACS Publications
… The concentrations of 4-nitrophenyl azide and 3-nitrophenyl azide were adjusted to be 4.8 X 10'4 and 2 x 10'3 M, respectively. To monitor the second-order kinetics, the probe beam …
Number of citations: 167 pubs.acs.org
KL Nakamaye, JA Wells, RL Bridenbaugh… - Biochemistry, 1985 - ACS Publications
… To a solution of 1.0 g (5.5 mmol) of 4-fluoro-3nitrophenyl azide in 5 mL of 80% dimethylformamide was added 0.67 g (11 mmol) of redistilled ethanolamine. The resultant solution …
Number of citations: 43 pubs.acs.org
S Chen, JC Shih, QP Xu - Biochemical pharmacology, 1985 - Elsevier
The effects of 4-fluoro-3-nitrophenyl azide (FNPA) on types A and B monoamine oxidase in rat brain cortex were studied using serotonin and phenylethylamine as substrates …
Number of citations: 15 www.sciencedirect.com
TY Liang, GB Schuster - Tetrahedron letters, 1986 - Elsevier
Photolysis of 3-nitrophenyl azide: Trapping the reactive intermediates - ScienceDirect … Irradiation of 3-nitrophenyl azide gives four trappable intermediates; the singlet nitrene, two …
Number of citations: 14 www.sciencedirect.com
MC Hsu, JC Shih - Molecular pharmacology, 1988 - Citeseer
Our previous work has shown that low concentrations of 4-fluoro-3-nitrophenyl azide (FNPA)(0.01-1 M) photodependently inhibited only the type B monoamine oxidase in rat brain […
Number of citations: 24 citeseerx.ist.psu.edu
C Shiuan, JC Shih, H Mei-Chich, X Qiu-Ping - Biochemical pharmacology, 1987 - Elsevier
… We reported previously that, in the dark, 4-fluoro3-nitrophenyl azide (FNPA) is a potent competitive inhibitor for both types of MAO in rat tissues [12]. However, upon irradiation the …
Number of citations: 7 www.sciencedirect.com
MC Hsu, S Chen, JC Shih - Neurochemistry international, 1987 - Elsevier
Previous work from this laboratory has shown that 4-fluoro-3-nitrophenyl azide (FNPA) is an effective photoaffinity labeling probe for MAO-B (Chen et al., Biochem. Pharmac.34, 781–785…
Number of citations: 2 www.sciencedirect.com
S Chen, JC Shih, QP Xu - Journal of neurochemistry, 1985 - Wiley Online Library
… 3-Nitrophenyl azide also inhibits MAO-B with a potency similar to that of FNPA (ICso = 1.6 ~JM). These results indicate that the fluoro group of FNPA is not required for its inhibition of …
Number of citations: 10 onlinelibrary.wiley.com

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